molecular formula C10H13O5P B8741180 Benzyl dimethoxyphosphorylformate CAS No. 33472-04-7

Benzyl dimethoxyphosphorylformate

Cat. No.: B8741180
CAS No.: 33472-04-7
M. Wt: 244.18 g/mol
InChI Key: XFKFJOZJWXBAPK-UHFFFAOYSA-N
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Description

Benzyl dimethoxyphosphorylformate (C₁₀H₁₃O₆P, molecular weight 260.18 g/mol) is an organophosphorus compound featuring a benzyl group linked to a dimethoxyphosphorylformate moiety. This structure combines aromatic, phosphoryl, and ester functionalities, making it a candidate for applications in pharmaceutical synthesis, agrochemicals, or as a reactive intermediate.

Key structural attributes include:

  • Dimethoxyphosphoryl group: Enhances thermal stability and reactivity compared to carboxylate esters.
  • Formate ester: Introduces hydrolytic susceptibility under acidic or basic conditions.

Synthesis likely involves phosphorylation of benzyl formate or esterification of phosphorylformic acid derivatives. Applications may include use as a coupling agent or prodrug component, though further studies are needed to confirm these roles.

Properties

CAS No.

33472-04-7

Molecular Formula

C10H13O5P

Molecular Weight

244.18 g/mol

IUPAC Name

benzyl dimethoxyphosphorylformate

InChI

InChI=1S/C10H13O5P/c1-13-16(12,14-2)10(11)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

XFKFJOZJWXBAPK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

The table below compares benzyl dimethoxyphosphorylformate with analogs from the provided evidence:

Compound CAS # Functional Groups Key Properties Applications Toxicity Notes
This compound N/A Benzyl, phosphoryl, formate High thermal stability (inferred); hydrolyzable ester Pharmaceutical intermediate (hypothesized) Potential neurotoxicity (phosphoryl group)
Benzyl alcohol 100-51-6 Benzyl, hydroxyl Miscible in organic solvents; metabolized to benzoic acid Solvent, preservative Respiratory irritation, skin sensitization
Methyl benzoate 93-58-3 Methyl, benzoate Low water solubility; stable under neutral conditions Flavoring agent, plasticizer Low acute toxicity
Benzyl(1-(2-methoxyphenyl)vinyl)sulfane N/A Benzyl, methoxyphenyl, sulfane Soluble in hexanes/EtOAc (20:1); synthetic intermediate Organic synthesis Not reported
Phenyl benzoate 93-99-2 Phenyl, benzoate Crystalline solid; hydrolyzes under alkaline conditions UV stabilizer, fragrance Moderate dermal irritation

Physicochemical and Toxicological Insights

  • However, the dimethoxyphosphoryl group may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), unlike benzyl alcohol, which is miscible in ethanol . The sulfane-containing analog from shows solubility in hexanes/EtOAc mixtures, suggesting that this compound may also dissolve in similar non-polar solvents .
  • Stability :

    • Phosphate esters generally exhibit higher thermal stability than carboxylate esters (e.g., methyl benzoate) due to stronger P=O bonds .
    • The formate ester group in the target compound is likely susceptible to hydrolysis, analogous to phenyl benzoate’s sensitivity to alkaline conditions .
  • Toxicity: The benzyl group may follow metabolic pathways similar to benzyl alcohol, yielding benzaldehyde and benzoic acid, which are associated with respiratory and hepatic effects .

Research Findings and Gaps

  • Synthetic Utility : Benzyl(1-(2-methoxyphenyl)vinyl)sulfane highlights the role of benzyl derivatives in cross-coupling reactions, suggesting that this compound could serve as a phosphorylating agent.
  • Regulatory Status : Benzoate esters like methyl benzoate are classified as low-risk in cosmetics , but phosphorylated compounds may face stricter regulations due to toxicity concerns.
  • Knowledge Gaps: No direct studies on this compound’s carcinogenicity or ecotoxicology exist. Further research is needed to assess its environmental persistence and metabolic fate.

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